![molecular formula C7H3ClFN B1363421 3-Chloro-5-fluorobenzonitrile CAS No. 327056-73-5](/img/structure/B1363421.png)
3-Chloro-5-fluorobenzonitrile
Overview
Description
3-Chloro-5-fluorobenzonitrile is a chemical compound with the molecular formula C7H3ClFN . It has a molecular weight of 155.55 g/mol . The compound appears as a white to light yellow crystal powder .
Molecular Structure Analysis
The InChI string of 3-Chloro-5-fluorobenzonitrile isInChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H
. Its canonical SMILES string is C1=C(C=C(C=C1F)Cl)C#N
. These strings provide a way to represent the molecule’s structure using text. Physical And Chemical Properties Analysis
3-Chloro-5-fluorobenzonitrile has a density of 1.3±0.1 g/cm³ . Its boiling point is 195.0±20.0 °C at 760 mmHg . The compound has a topological polar surface area of 23.8 Ų and a molar refractivity of 36.3±0.4 cm³ .Scientific Research Applications
Synthesis and Halogen-Exchange Reactions
- Synthesis of Fluorobenzonitriles : Research by Suzuki and Kimura (1991, 1992) demonstrates the synthesis of various fluorobenzonitriles, including 3,4-difluorobenzonitrile, through halogen-exchange reactions. These processes involve the use of compounds like 4-chloro-3-fluorobenzonitrile as intermediates, highlighting the role of chloro-fluorobenzonitriles in synthesizing fluorinated organic compounds (Suzuki & Kimura, 1991); (Suzuki & Kimura, 1992).
Structural and Electronic Properties
- Energetic and Structural Study : Ribeiro da Silva et al. (2012) conducted an energetic and structural study of monofluorobenzonitriles, providing insights into the thermodynamic and electronic properties of these compounds. Such studies are essential for understanding the behavior of chloro-fluorobenzonitriles in various chemical environments (Ribeiro da Silva, Monte, Rocha, & Cimas, 2012).
Chemical Crystallography
- Molecular Structure Analysis : Aldeborgh et al. (2014) explored the molecular structures of several small molecule organic compounds, including 3-chloro-2-fluorobenzonitrile. X-ray diffraction studies revealed various intermolecular interactions, such as hydrogen bonding and halogen–halogen interactions, which are crucial for understanding the chemical behavior of chloro-fluorobenzonitriles (Aldeborgh, George, Howe, Lowman, Moustakas, Strunsky, & Tanski, 2014).
Polymer Chemistry
- Preparation of Polyarylether Copolymers : Mercer et al. (1994, 1997) developed a method for preparing polyarylether alternating copolymers containing pendent cyano groups. They discovered that activated aryl fluorides in compounds like 2-chloro-6-fluorobenzonitrile could be displaced by phenoxides to yield products like 3-chloro-2-cyanophenyl ethers. These findings are significant for the synthesis of high-performance polymers (Mercer, Mckenzie, Easteal, & Moses, 1994); (Mercer, Easteal, & Brumǎ, 1997).
Safety and Hazards
This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding inhalation of dusts, wearing protective equipment, and washing off immediately with plenty of water in case of skin contact .
properties
IUPAC Name |
3-chloro-5-fluorobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFN/c8-6-1-5(4-10)2-7(9)3-6/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKLRWNRBOLRDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370531 | |
Record name | 3-Chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-5-fluorobenzonitrile | |
CAS RN |
327056-73-5 | |
Record name | 3-Chloro-5-fluorobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Chloro-5-fluorobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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